1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-yl)urea
Description
1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-yl)urea is a urea derivative characterized by a 4-methoxypiperidine group linked to a phenyl ring and a thiophen-2-yl substituent. The 4-methoxypiperidine moiety may enhance solubility and pharmacokinetic properties compared to other piperidine or aryl derivatives, as seen in compounds like XIN-10 (a dual PI3K/mTOR inhibitor with a morpholine substituent) . The thiophene group, common in bioactive molecules, is known to contribute to interactions with hydrophobic enzyme pockets .
Properties
IUPAC Name |
1-[4-(4-methoxypiperidin-1-yl)phenyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-22-15-8-10-20(11-9-15)14-6-4-13(5-7-14)18-17(21)19-16-3-2-12-23-16/h2-7,12,15H,8-11H2,1H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPIQWAEPSZYEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-yl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of 4-(4-Methoxypiperidin-1-yl)aniline: This intermediate is synthesized by reacting 4-methoxypiperidine with aniline under specific conditions.
Coupling with Thiophene-2-carbonyl Chloride: The intermediate is then reacted with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.
Substitution: Reagents like halides or nucleophiles can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their physicochemical properties, and biological activities:
Key Structural and Functional Differences:
Substituent Effects on Bioactivity: The 4-cyanophenyl group in TTU6 enhances activity against MDA-MB-231 cells (IC₅₀: 2.1 µM) compared to the 4-nitrophenyl analog TTU8 (IC₅₀: 4.5 µM), suggesting electron-withdrawing groups improve potency . The 4-methoxypiperidine group in the target compound may mimic morpholine’s role in XIN-10, improving solubility and target binding .
Impact of Heterocyclic Moieties :
- Thiophen-2-yl-thiazole hybrids (TTU series) exhibit superior activity over simple thiophen-2-yl-urea derivatives (), likely due to enhanced π-π stacking with kinase domains .
- Pyridine-thiophene hybrids (e.g., compound 5h) show broader spectrum activity across 60 cancer cell lines, though specific IC₅₀ values are unreported .
Synthetic Accessibility :
- The target compound’s synthesis may parallel XIN-10’s route, involving coupling of 4-methoxypiperidine with a thiophen-2-yl-isocyanate intermediate .
- In contrast, TTU derivatives are synthesized via Hantzsch thiazole formation, yielding higher purity (87% for TTU6) .
Critical Analysis of Research Findings
- Anticancer Mechanisms : Urea derivatives primarily inhibit kinases (e.g., PI3K/mTOR in XIN-10) or disrupt microtubule assembly (TTU series) . The target compound’s mechanism remains speculative but may align with these pathways.
- Limitations : Many analogs (e.g., compounds) lack detailed pharmacokinetic data, hindering clinical translation. The target compound’s 4-methoxypiperidine group could address this by improving metabolic stability .
- Contradictions: While TTU6 shows nanomolar potency, compound 6a () exhibits only moderate activity, underscoring the importance of substituent choice .
Biological Activity
The compound 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-yl)urea is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of This compound can be represented as . The structure features a urea moiety linked to a thiophene ring and a piperidine-substituted phenyl group. This unique structure may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 300.41 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not reported |
| LogP | 2.5 |
Research indicates that compounds with similar structures often act on various biological targets, including receptors and enzymes involved in signaling pathways. The presence of the methoxypiperidine group suggests potential interactions with neurotransmitter systems, particularly those related to pain modulation and neuroprotection.
Pharmacological Effects
- Antinociceptive Activity : Preliminary studies suggest that this compound may exhibit antinociceptive effects, potentially through modulation of pain pathways involving TRPV1 (transient receptor potential vanilloid 1) channels, which are crucial in pain perception.
- Cytotoxicity : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, indicating potential anticancer properties.
- Neuroprotective Effects : The methoxypiperidine moiety may confer neuroprotective effects, possibly through antioxidant mechanisms or by modulating neuroinflammatory responses.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antinociceptive | Pain reduction | |
| Cytotoxicity | Induction of apoptosis | |
| Neuroprotection | Reduced neuronal damage |
Case Study 1: Antinociceptive Properties
A study conducted on animal models demonstrated that administration of the compound resulted in significant pain relief compared to control groups. The mechanism was hypothesized to involve TRPV1 antagonism, which was supported by molecular docking studies.
Case Study 2: Cytotoxic Effects in Cancer Cell Lines
In vitro assays using various cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity. Flow cytometry analysis indicated that treated cells underwent apoptosis, suggesting a promising avenue for further anticancer research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
